(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride (1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17435064
InChI: InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-5(7)1-2-8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m1./s1
SMILES:
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol

(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC17435064

Molecular Formula: C7H12ClNO2

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride -

Specification

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
IUPAC Name (1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-5(7)1-2-8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m1./s1
Standard InChI Key FMPBLESGLOIVEL-HCSZTWNASA-N
Isomeric SMILES C1CNC[C@]2([C@H]1C2)C(=O)O.Cl
Canonical SMILES C1CNCC2(C1C2)C(=O)O.Cl

Introduction

Structural Characteristics and Stereochemical Implications

Molecular Architecture

The core structure of (1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride comprises a [4.1.0] bicyclic system, where a cyclohexane ring is fused to a cyclopropane moiety. The nitrogen atom occupies the third position within the bicyclic framework, while the carboxylic acid group is attached to the first carbon. The hydrochloride salt enhances solubility in polar solvents, a critical feature for biological assays .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₂ClNO₂
Molecular Weight177.63 g/mol
IUPAC Name(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride
InChI KeyFMPBLESGLOIVEL-UHFFFAOYSA-N
SolubilityPolar solvents (e.g., water, DMSO)

The (1S,6S) configuration imposes specific spatial constraints, distinguishing it from the (1S,6R) and (1R,6S) enantiomers. Stereochemical differences influence molecular interactions, particularly in chiral environments such as enzyme active sites or receptor binding pockets.

Synthesis and Production Strategies

Table 2: Representative Synthetic Conditions

ParameterCondition
CatalystPd(OAc)₂
LigandChiral phosphine (e.g., BINAP)
SolventTHF
Temperature60–80°C
Yield45–60% (theoretical)

Industrial-Scale Considerations

Continuous flow reactors and automated purification systems (e.g., preparative HPLC) improve scalability and enantiomeric purity. Industrial processes prioritize cost-effective chiral resolution techniques, such as crystallization with enantiopure counterions.

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedAvoid ingestion
H315: Causes skin irritationWear protective gloves
H319: Causes serious eye irritationUse eye protection

Handling requires personal protective equipment (PPE), including nitrile gloves and safety goggles. Storage recommendations include cool (2–8°C), dry conditions under an inert atmosphere .

Comparative Analysis with Stereoisomers

(1S,6S) vs. (1S,6R) Configurations

The (1S,6S) enantiomer’s cyclohexane ring adopts a distinct chair conformation compared to the (1S,6R) diastereomer. This difference alters the spatial orientation of the carboxylic acid group, potentially affecting:

  • Solubility: Enhanced hydrogen-bonding capacity in polar solvents.

  • Receptor Binding: Differential interactions with chiral biological targets.

  • Metabolic Stability: Resistance to cytochrome P450-mediated oxidation due to steric shielding.

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